1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
CAS No.: 1247685-02-4
Cat. No.: VC2820884
Molecular Formula: C10H9ClFN3
Molecular Weight: 225.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247685-02-4 |
|---|---|
| Molecular Formula | C10H9ClFN3 |
| Molecular Weight | 225.65 g/mol |
| IUPAC Name | 2-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-10(13)3-4-14-15/h1-5H,6,13H2 |
| Standard InChI Key | DEDZKSIRADWAFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN2C(=CC=N2)N)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CN2C(=CC=N2)N)F)Cl |
Introduction
Chemical Identity and Nomenclature
1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine is identified by several standard chemical identifiers that facilitate its recognition in chemical databases and literature. This section details the primary identification parameters of the compound.
Basic Identifiers
The compound is registered with the Chemical Abstracts Service (CAS) under the number 1247685-02-4, which serves as its unique identifier in chemical databases . Its molecular formula is C10H9ClFN3, indicating a structure composed of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 nitrogen atoms .
Nomenclature Variations
While the primary name is 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine, the compound is also known by its IUPAC systematic name: 2-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine . This variation in nomenclature reflects different conventions for numbering the atoms in the pyrazole ring.
Digital Identifiers
The compound is characterized by several digital chemical identifiers that enable electronic database searches and structural recognition:
| Identifier Type | Value |
|---|---|
| MDL Number | MFCD16069570 |
| PubChem CID | 50989678 |
| InChI | InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-10(13)3-4-14-15/h1-5H,6,13H2 |
| InChI Key | DEDZKSIRADWAFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN2C(=CC=N2)N)F)Cl |
Table 1: Digital chemical identifiers for 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine is essential for its handling, storage, and potential applications in research and development.
Basic Physical Properties
The compound exists as a powder at room temperature . Its molecular weight is precisely 225.65 g/mol, which influences its behavior in various chemical and biological systems .
Structural Features
The molecule contains several functional groups that contribute to its chemical reactivity and biological potential:
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A pyrazole ring with an amine group at the 5-position
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A methyl bridge connecting the pyrazole to a phenyl group
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Chlorine substitution at the 4-position of the phenyl ring
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Fluorine substitution at the 3-position of the phenyl ring
These structural elements, particularly the halogen substitutions and the amine group, significantly influence the compound's chemical behavior, stability, and potential interactions with biological targets.
Synthesis Methods
The synthesis of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine can be achieved through various chemical routes, primarily involving reactions between pyrazole derivatives and appropriate halogenated phenyl compounds.
Related Synthetic Methods
The synthesis of pyrazole derivatives typically involves reactions with hydrazine derivatives or other nitrogen-containing compounds. For pyrazole-based compounds similar to 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine, synthesis may involve:
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Condensation reactions between hydrazine and β-dicarbonyl compounds
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Cyclization reactions to form the pyrazole ring structure
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Subsequent modifications to introduce specific functional groups at desired positions
Structural Characteristics and Relationships
The structural features of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine place it within the broader family of pyrazole derivatives, many of which demonstrate significant biological activities.
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